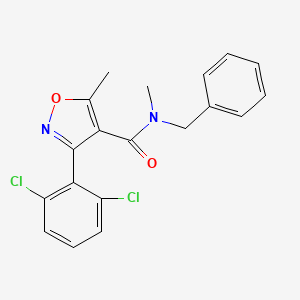

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide

Übersicht

Beschreibung

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been shown to have potential therapeutic applications in various neurological disorders.

Wirkmechanismus

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide activates the KCNQ2/3 potassium channel by binding to a specific site on the channel. This binding causes a conformational change in the channel, which leads to an increase in potassium ion conductance. This increase in conductance hyperpolarizes the neuron, making it less likely to fire an action potential. By reducing neuronal excitability, this compound can reduce seizure activity and alleviate pain.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In addition to activating the KCNQ2/3 potassium channel, it has been found to increase the expression of the channel in neurons. It has also been shown to increase the levels of a neurotransmitter known as GABA, which is involved in inhibiting neuronal activity. These effects contribute to the ability of this compound to reduce seizure activity and alleviate pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for treating neurological disorders. It has also been shown to have a high degree of selectivity for the KCNQ2/3 potassium channel, which reduces the likelihood of off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide. One area of focus is on developing more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of focus is on understanding the long-term effects of this compound on neuronal function and behavior. Additionally, there is interest in exploring the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in human subjects.

Synthesemethoden

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with sodium methoxide, followed by a reaction with methyl isoxazole-4-carboxylate and benzyl bromide. The resulting product is then treated with dimethylamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has been shown to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been found to activate a specific potassium channel, known as KCNQ2/3, which is involved in regulating neuronal excitability. By activating this channel, this compound has been shown to reduce seizure activity and alleviate pain in animal models.

Eigenschaften

IUPAC Name |

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-12-16(19(24)23(2)11-13-7-4-3-5-8-13)18(22-25-12)17-14(20)9-6-10-15(17)21/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNZPEAOWGHBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324943 | |

| Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349398-56-7 | |

| Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)

![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)

![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)